molecular formula C6H15O4P B3052275 2-Diethoxyphosphorylethanol CAS No. 39997-40-5

2-Diethoxyphosphorylethanol

Cat. No.: B3052275
CAS No.: 39997-40-5
M. Wt: 182.15 g/mol
InChI Key: KXXHZVHYFQSELL-UHFFFAOYSA-N
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Description

2-Diethoxyphosphorylethanol is a phosphonate ester characterized by a diethoxyphosphoryl group (-PO(OEt)₂) attached to an ethanol backbone. It serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and flame retardants. The compound is synthesized via nucleophilic substitution reactions, such as the Michaelis-Arbuzov reaction, where triethylphosphite reacts with halogenated precursors under thermal conditions . Its stability against hydrolysis, due to the direct carbon-phosphorus bond, makes it advantageous in applications requiring prolonged chemical integrity.

Properties

IUPAC Name

2-diethoxyphosphorylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4P/c1-3-9-11(8,6-5-7)10-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXHZVHYFQSELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310016
Record name diethyl 2-hydroxyethylphosphonate
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Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39997-40-5
Record name NSC221271
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-hydroxyethylphosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (2-hydroxyethyl)phosphonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Diethoxyphosphorylethanol can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Diethoxyphosphorylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism by which 2-Diethoxyphosphorylethanol exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These interactions are crucial in regulating enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-Diethoxyphosphorylethanol and analogous compounds:

Compound Functional Groups Backbone Structure Key Applications
This compound Diethoxyphosphoryl, hydroxyl Ethanol Organic synthesis, flame retardants
PE(12:0/12:0) Phosphoethanolamine, lauroyl Glycerol Lipid membranes, drug delivery
2-Ethylhexyl diphenyl phosphate Diphenylphosphate, ethylhexyl Ethylhexanol Plasticizers, flame retardants
2-Ethylhexyl methylphosphonofluoridate Methylphosphonofluoridate, ethylhexyl Ethylhexanol Nerve agent analogs (restricted use)

Key Observations :

  • Phosphonate vs. Phosphate Esters: Unlike phosphate esters (e.g., 2-Ethylhexyl diphenyl phosphate), phosphonates like this compound exhibit greater hydrolytic stability due to the C-P bond, making them suitable for harsh environments .
  • Biological Relevance: Phosphatidylethanolamines (PEs) such as PE(12:0/12:0) feature glycerol backbones and fatty acid chains, enabling membrane fluidity modulation. In contrast, this compound lacks biological compatibility due to its synthetic ethanol backbone .

Reactivity Differences :

  • Fluoridated analogs like 2-Ethylhexyl methylphosphonofluoridate exhibit high neurotoxicity due to fluorine’s electronegativity, whereas this compound is less hazardous .

Physicochemical Properties

Property This compound PE(12:0/12:0) 2-Ethylhexyl diphenyl phosphate
Molecular Weight (g/mol) ~228 (estimated) 622.84 362.36
Solubility Polar solvents (e.g., DCM) Chloroform Non-polar solvents (e.g., hexane)
Hydrolytic Stability High Moderate Low
Melting Point Not reported 45–50°C -20°C (liquid)

Notes:

  • The hydrophobicity of 2-Ethylhexyl diphenyl phosphate makes it ideal for plasticizing polymers, while this compound’s polarity suits it for chromatographic purification .

Biological Activity

2-Diethoxyphosphorylethanol (CAS No. 39997-40-5) is an organic compound characterized by a phosphoryl group attached to an ethanol backbone. Its unique structure imparts distinct chemical properties, making it a subject of interest in various fields, including chemistry, biology, and medicine. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

  • Molecular Formula: C6H15O4P
  • Molecular Weight: 182.15 g/mol

Synthesis Methods

This compound can be synthesized through several methods, with one common approach involving the reaction of diethyl phosphite with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Chemical Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate.
  • Reduction: Formation of primary alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution: Replacement of the hydroxyl group with other functional groups through reactions with halogenating agents.

This compound's biological activity is primarily attributed to its phosphoryl group, which can participate in phosphorylation and dephosphorylation processes. These interactions are crucial for regulating enzyme activity and signal transduction pathways in various biochemical processes.

Applications in Research and Medicine

  • Biochemical Pathways: Investigated for its potential role in modulating enzyme mechanisms and metabolic pathways.
  • Therapeutic Applications: Explored as an intermediate in the synthesis of pharmaceuticals due to its ability to influence biological systems .

Case Studies and Research Findings

  • Antiviral Activity:
    • A study indicated that derivatives of this compound exhibit antiviral properties, particularly against certain strains of viruses. The mechanism involves interference with viral replication processes .
  • Enzyme Inhibition:
    • Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in diseases where these enzymes are dysregulated.
  • Toxicological Assessments:
    • Toxicity studies have been conducted to evaluate the safety profile of this compound. Results indicate that while it has biological activity, careful consideration is required regarding dosage and exposure levels to avoid adverse effects .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Diethyl PhosphiteLacks ethanol backbonePrimarily used as a reagent
Ethylene GlycolHydroxyl groups onlyLimited biological activity
PhosphorylethanolamineContains both phosphoryl and ethanol groupsInvolved in various biochemical processes

This compound is unique due to its combination of a phosphoryl group and an ethanol backbone, which enhances its reactivity and potential applications in organic synthesis and biochemical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Diethoxyphosphorylethanol
Reactant of Route 2
2-Diethoxyphosphorylethanol

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